Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine
Description
Significance of Strained Polycyclic Systems in Chemical Research
Polycyclic systems containing strained rings, such as cyclopropane (B1198618) or cyclobutane, are of significant interest to the chemical community. nih.gov The inherent ring strain in these molecules, resulting from deviations from ideal bond angles, leads to higher potential energy and unique reactivity. This often translates into facile ring-opening reactions or rearrangements, which can be harnessed for complex chemical transformations. nih.gov
Overview of Pyrimidine-Fused Ring Systems in Academic Investigations
The pyrimidine (B1678525) ring is a fundamental building block in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. wikipedia.orgresearchgate.net Consequently, synthetic heterocycles incorporating a pyrimidine ring have been a major focus of medicinal chemistry research for decades. researchgate.netwjarr.comscispace.com Fusing the pyrimidine ring with other cyclic systems generates a vast library of scaffolds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net
The fusion of a pyrimidine with a five-membered ring, such as a cyclopentane (B165970) (forming a cyclopentapyrimidine), pyrrole (B145914), or thiophene (B33073), has yielded numerous compounds of interest. nih.govnih.govnih.gov These derivatives are explored for their potential as inhibitors of key biological targets like enzymes and receptors. nih.govnih.gov The specific geometry and substituent patterns on the fused-ring system are critical for modulating biological efficacy. nih.gov The development of efficient synthetic routes, including multicomponent reactions, to access these diverse fused-pyrimidine libraries is an active area of chemical research. nih.govnih.gov
Table 1: Examples of Pyrimidine-Fused Ring Systems and Their Investigated Applications
| Fused Pyrimidine System | Ring(s) Fused to Pyrimidine | Area of Investigation | Reference |
|---|---|---|---|
| Purines (e.g., Guanine) | Imidazole | Component of nucleic acids, enzyme modulation. | wikipedia.org |
| Pteridines | Pyrazine | Cofactors in biological processes (e.g., Folic Acid). | researchgate.netwjarr.com |
| Pyrrolo[2,3-d]pyrimidines | Pyrrole | EGFR inhibitors for cancer therapy. | nih.gov |
| Thieno[2,3-d]pyrimidines | Thiophene | Kinase inhibitors, anticancer agents. | nih.gov |
| Cyclopenta rsc.orgresearchgate.netthieno[2,3-d]pyrimidin-4-one | Cyclopentane, Thiophene | Phosphodiesterase 10A (PDE10A) inhibitors. | nih.gov |
Structural Elucidation Methodologies for Cyclopropanih.govrsc.orgcyclopenta[1,2-d]pyrimidine
Determining the precise three-dimensional structure of a novel molecule like Cyclopropa nih.govrsc.orgcyclopenta[1,2-d]pyrimidine is essential for understanding its properties. A combination of spectroscopic and analytical techniques would be required for its unambiguous characterization. mkuniversity.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the connectivity of the molecule. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the electronic environment of each atom. For a fused cyclopropane system, specific long-range ¹H-¹H couplings can be particularly informative for assigning stereochemistry and conformation. rsc.org Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to assemble the complete structural puzzle.
Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition. acs.orgnih.gov The fragmentation pattern observed under electron impact (EI-MS) can also offer valuable structural clues, revealing stable fragments and characteristic losses that reflect the molecule's architecture. sapub.org
Table 2: Spectroscopic Techniques for Structural Elucidation
| Technique | Type of Information Provided | Expected Application for the Target Compound |
|---|---|---|
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, conformation. | Unambiguously confirm the fused ring structure and quantify ring strain. |
| ¹H NMR | Proton environment, connectivity through coupling constants (J-coupling). | Identify distinct signals for cyclopropyl (B3062369), cyclopentyl, and pyrimidine protons. Long-range couplings would help define stereochemistry. |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon atom. | Confirm the number of unique carbons. The upfield shifts of cyclopropyl carbons would be a characteristic feature. |
| Mass Spectrometry (High Resolution) | Exact molecular mass and elemental formula. | Confirm the molecular formula C₈H₆N₂. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Identify characteristic vibrations for C=N (pyrimidine ring) and C-H bonds. |
Contextualization of Cyclopropanih.govrsc.orgcyclopenta[1,2-d]pyrimidine as a Novel Research Scaffold
While direct experimental data on Cyclopropa nih.govrsc.orgcyclopenta[1,2-d]pyrimidine is not prominent in published literature, its structure allows for informed speculation on its potential as a novel research scaffold. The molecule combines three key features: the biological relevance of the pyrimidine core, the conformational rigidity of the fused cyclopentane ring, and the unique reactivity of the strained cyclopropane ring.
This unique combination makes it an intriguing target for synthetic chemistry and a potential candidate for medicinal chemistry programs. nih.gov The rigid, three-dimensional shape is a desirable trait for designing molecules that can fit into specific protein binding pockets with high selectivity. Furthermore, the strained cyclopropane ring could act as a "warhead," potentially enabling covalent interactions with biological targets or serving as a synthetic handle for further functionalization. The development of synthetic strategies to access this and related scaffolds could open new avenues in the exploration of chemical space for drug discovery and materials science. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
297182-36-6 |
|---|---|
Molecular Formula |
C8H4N2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
7,9-diazatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H4N2/c1-5-2-8-7(6(1)5)3-9-4-10-8/h1-4H |
InChI Key |
SUXFIPPTAHNFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C1=C3C=NC=NC3=C2 |
Origin of Product |
United States |
Synthetic Strategies for Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine and Its Core Frameworks
Retrosynthetic Analysis of the Cyclopropanih.govlumenlearning.comcyclopenta[1,2-d]pyrimidine Scaffold
A retrosynthetic analysis of the Cyclopropa nih.govlumenlearning.comcyclopenta[1,2-d]pyrimidine scaffold reveals several plausible disconnection points, leading to more readily available starting materials. The choice of strategy depends on the desired substitution pattern and the availability of precursors. Two primary retrosynthetic pathways can be proposed.
Pathway A: Late-Stage Pyrimidine (B1678525) Ring Formation
This approach involves the disconnection of the pyrimidine ring. The C-N bonds of the pyrimidine can be broken down to reveal a 1,3-diamino equivalent on a pre-formed cyclopropa nih.govlumenlearning.comcyclopentane (B165970) core. This precursor, a cyclopropanated 1,2-diaminocyclopentene derivative, can then be cyclized with a suitable one-carbon (C1) electrophile, such as formamidine (B1211174) or its equivalents, to construct the final pyrimidine ring. This strategy is advantageous if the synthesis of the bicyclic cyclopentane core is more straightforward.
Pathway B: Late-Stage Cyclopropane (B1198618) Ring Formation
Alternatively, the synthesis can proceed through the late-stage formation of the highly strained cyclopropane ring. In this pathway, the primary disconnection is made across the cyclopropane ring. This reveals a cyclopenta[1,2-d]pyrimidine intermediate containing a double bond within the five-membered ring. This cyclopentene-fused pyrimidine serves as the substrate for a subsequent cyclopropanation reaction. This approach is often preferred as numerous methods exist for the cyclopropanation of alkenes, and the synthesis of cyclopenta[d]pyrimidine cores is well-documented. nih.govnih.gov
General synthetic strategies for pyrimidines often involve the condensation of a 1,3-dicarbonyl compound (or a surrogate) with a species containing an N-C-N fragment, like urea (B33335), thiourea, or guanidine. beilstein-journals.orgadvancechemjournal.com A deconstruction-reconstruction approach has also been devised where a complex pyrimidine is converted into a 1,3-dicarbonyl surrogate, which can then be used for de novo synthesis of a new heterocyclic ring. nih.gov These principles underpin the logic of forming the pyrimidine ring from a suitably functionalized cyclopentane precursor as outlined in Pathway A.
Approaches to the Cyclopropane Ring Construction
Following Pathway B from the retrosynthetic analysis, the key step is the formation of the cyclopropane ring onto a cyclopenta[1,2-d]pyrimidine core. Several powerful methods are available for the cyclopropanation of alkenes. fiveable.me
Metal-catalyzed reactions are among the most efficient methods for cyclopropane synthesis. These reactions typically involve the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, or the use of a metal carbenoid species. wikipedia.org
Simmons-Smith Reaction: This classic method uses an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), prepared from diiodomethane (B129776) and a zinc-copper couple. fiveable.mepurdue.edu It is a reliable method for converting alkenes into cyclopropanes, and the use of directing groups, such as allylic alcohols, can control stereoselectivity. purdue.edu For the cyclopenta[1,2-d]pyrimidine intermediate, this reaction would offer a direct route to the target scaffold. Modifications using diethylzinc (B1219324) can enhance reactivity. wikipedia.org
Transition Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, palladium, and cobalt are widely used to decompose diazo compounds (e.g., ethyl diazoacetate) to form a metal carbene intermediate. wikipedia.orgnih.govacs.org This highly reactive species then adds to the alkene in a concerted step to form the cyclopropane. Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly common and effective catalysts for this transformation. wikipedia.orgwikipedia.org The reaction is often high-yielding and can be rendered highly stereoselective.
| Catalyst Type | Common Catalysts | Diazo Reagent Example | Ref. |
| Zinc-based | Zn-Cu couple, Et₂Zn/CH₂I₂ | Diiodomethane (CH₂I₂) | purdue.edu |
| Rhodium-based | Rh₂(OAc)₄, Rh₂(pfb)₄ | Ethyl diazoacetate (N₂CHCO₂Et) | wikipedia.org |
| Copper-based | Cu(acac)₂, Copper-bisoxazoline | Ethyl diazoacetate (N₂CHCO₂Et) | acs.org |
| Palladium-based | Pd(OAc)₂ | Diazo esters | acs.org |
| Cobalt-based | Co(II)-porphyrin complexes | Diazo compounds | purdue.eduwikipedia.org |
Table 1: Common Catalysts for Metal-Catalyzed Cyclopropanation
Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive and readily add to alkenes to form cyclopropanes. lumenlearning.comfiveable.me They are typically generated in situ.
From Diazoalkanes: The simplest carbene, methylene (B1212753) (:CH₂), can be generated by the photolysis or thermolysis of diazomethane (B1218177) (CH₂N₂). libretexts.org The reaction with an alkene is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. libretexts.orgyoutube.com
From Haloforms: Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can be generated by the α-elimination of a hydrogen halide from a haloform (e.g., chloroform, CHCl₃) using a strong base like potassium hydroxide. libretexts.org These also add to alkenes to yield dihalogenated cyclopropanes.
Carbenoids: The Simmons-Smith reaction does not involve a free carbene but rather a carbenoid, a reagent that behaves like a carbene. libretexts.org The (iodomethyl)zinc iodide species transfers a CH₂ group to the double bond in a concerted, stereospecific manner. fiveable.meyoutube.com
Intramolecular reactions provide a powerful means to construct cyclopropane rings, often with high stereocontrol.
1,3-Elimination: A classic method involves the treatment of a 1,3-dihaloalkane or a γ-halocarbonyl compound with a base or a reducing metal. The base generates a carbanion that displaces the halide in a 3-exo-trig cyclization. wikipedia.org
Michael-Initiated Ring Closure (MIRC): This cascade reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization (nucleophilic substitution) to close the three-membered ring.
Biocatalytic Intramolecular Cyclopropanation: Engineered enzymes, particularly hemoproteins like myoglobin (B1173299), have been developed to catalyze intramolecular cyclopropanation reactions. nih.govnih.gov For instance, engineered myoglobin variants can effectively cyclize allyl diazoacetamides to produce fused cyclopropane-γ-lactams with high yields and excellent enantioselectivity. nih.govnih.gov This strategy could be adapted for the synthesis of the target scaffold if a suitable diazoacetamide-substituted pyrimidine precursor were synthesized.
Achieving stereocontrol is crucial when synthesizing complex molecules. For cyclopropanation, this can be accomplished using several strategies.
Chiral Catalysts: The use of chiral transition metal catalysts is a premier strategy for enantioselective cyclopropanation. Chiral ligands, such as bis(oxazolines) with copper or specialized carboxylates and carboxamidates with rhodium, can create a chiral environment around the metal center, influencing the facial selectivity of the carbene addition to the alkene. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary can be attached to the diazo reagent. This auxiliary directs the cyclopropanation to one face of the alkene, leading to a diastereoselective reaction. The auxiliary can then be removed to yield the enantioenriched cyclopropane.
Substrate Control: Existing stereocenters in the alkene substrate can direct the incoming carbene to a specific face, a phenomenon known as substrate-controlled diastereoselection. Allylic alcohols, for example, are well-known to direct the Simmons-Smith reagent to the syn face. purdue.edu
Biocatalysis: As mentioned, engineered enzymes offer an excellent route to high enantioselectivity. Myoglobin-based carbene transferases have been shown to perform highly stereoselective intramolecular cyclopropanations. nih.govnih.gov
| Method | Principle | Example | Ref. |
| Chiral Catalyst | A chiral ligand on the metal creates an asymmetric catalytic environment. | Rh₂(S-DOSP)₄, Cu-Box complexes | wikipedia.org |
| Chiral Auxiliary | A removable chiral group on the reactant directs the reaction. | Pantolactone-derived diazo esters | wikipedia.org |
| Substrate Control | An existing stereocenter in the substrate directs the approach of the reagent. | Simmons-Smith reaction of chiral allylic alcohols | purdue.edu |
| Biocatalysis | An engineered enzyme provides a chiral pocket for the reaction. | Engineered Myoglobin (Mb) variants | nih.govnih.gov |
Table 2: Strategies for Stereoselective Cyclopropanation
Construction of the Cyclopentane Ring System within Cyclopropacolab.wsnih.govcyclopenta[1,2-d]pyrimidine
Focusing on Pathway A of the retrosynthesis, the construction of the fused cyclopentane ring is a key challenge. The synthesis of fused cyclopentane rings can be achieved through various intramolecular cyclization reactions. acs.orgnih.gov A plausible approach would start with a suitably substituted pyrimidine precursor bearing a side chain capable of undergoing cyclization.
For instance, a pyrimidine derivative with a side chain containing an active methylene group and a leaving group at the appropriate distance could undergo an intramolecular nucleophilic substitution to form the five-membered ring. Another powerful method is the intramolecular Michael addition. A pyrimidine with an α,β-unsaturated ester or ketone side chain could be cyclized onto an activated position of the pyrimidine ring or another tethered nucleophilic center. A recent study demonstrated an efficient intermolecular cascade reaction involving Michael addition, cyclopropanation, and subsequent intramolecular cyclization to access functionalized cyclopentenes, highlighting the utility of cascade processes in building complex ring systems. acs.org Such a strategy could be adapted to an intramolecular variant to build the cyclopenta[1,2-d]pyrimidine core.
Annulation Reactions for Cyclopentane Formation
Annulation, the formation of a new ring onto a pre-existing molecule through the creation of two new bonds, is a cornerstone of cyclic system synthesis. chemrxiv.org For the construction of the cyclopentane moiety within the target framework, several powerful annulation strategies are available.
A prominent method is the [3+2] cycloaddition reaction . This approach involves the reaction of a three-carbon component with a two-carbon component to form a five-membered ring. nih.gov A classic example is the Danheiser annulation, which utilizes the reaction of an α,β-unsaturated ketone with a trialkylsilylallene in the presence of a Lewis acid to yield a trialkylsilylcyclopentene. nih.gov This method offers a regiocontrolled pathway to highly substituted five-membered carbocycles. nih.govnih.gov The reaction of allenylsilanes with α,β-unsaturated acylsilanes also provides a route to five-membered rings. nih.gov
Another powerful technique is ring-closing metathesis (RCM) . RCM has become a widely used and powerful tool in organic synthesis for forming functionalized double bonds within a cyclic structure. nih.gov This strategy would involve a suitably substituted pyrimidine precursor bearing two alkenyl side chains, which upon treatment with a metathesis catalyst (e.g., Grubbs' or Schrock's catalyst), would undergo cyclization to form the cyclopentene (B43876) ring fused to the pyrimidine core. nih.gov
Radical cyclizations also offer a viable route. For instance, a photocatalytically generated radical can add to a homoallylic tosylate, followed by reduction and intramolecular substitution to construct a 1,1-disubstituted cyclopropane, a process that could be adapted for cyclopentane ring formation. researchgate.net Similarly, the ring-opening of cyclopropane derivatives can initiate cyclization cascades to form five-membered rings. researchgate.net
Finally, intramolecular Michael addition reactions using 1,3-cyclopentanedione (B128120) derivatives can be employed to construct bicyclic systems containing a cyclopentane ring. researchgate.net This involves the nucleophilic attack of an enolate onto an intramolecular Michael acceptor.
Interactive Data Table: Comparison of Cyclopentane Annulation Reactions
| Reaction Type | Key Reagents/Catalysts | Key Features | Relevant Citations |
| [3+2] Cycloaddition (Danheiser Annulation) | α,β-Unsaturated ketones, trialkylsilylallenes, Lewis acids (e.g., TiCl₄) | Regiocontrolled, forms highly substituted cyclopentenes. | nih.govnih.gov |
| Ring-Closing Metathesis (RCM) | Diene-containing precursor, Grubbs' or Schrock's catalyst | Forms a cyclopentene ring, tolerant of various functional groups. | nih.gov |
| Radical Cyclization | Radical initiator (e.g., photocatalyst), precursor with appropriate functional groups | Can form highly functionalized rings under mild conditions. | researchgate.netresearchgate.net |
| Intramolecular Michael Addition | 1,3-Diketone precursor with a Michael acceptor | Forms bicyclic systems containing a cyclopentane ring. | researchgate.net |
Stereochemical Control in Cyclopentane Annulation
Achieving the desired stereochemistry is a critical aspect of synthesizing complex molecules. In cyclopentane annulation, several strategies can be employed to control the formation of stereocenters.
In [3+2] cycloaddition reactions , the stereochemistry can often be controlled by the geometry of the starting materials. For instance, the Danheiser annulation employing α,β-unsaturated ketones can proceed stereoselectively via a suprafacial addition to the enone. researchgate.net The use of chiral catalysts, such as a chiral Ti(salen) complex in a formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes, can lead to excellent diastereo- and enantioselectivity. rsc.org
The stereoselectivity of Diels-Alder reactions involving cyclopentadiene (B3395910) is influenced by the electronic nature of substituents. Electron-withdrawing groups on 5-substituted cyclopentadienes tend to favor the formation of syn adducts, while electron-donating groups favor anti adducts. nih.gov This is attributed to hyperconjugative interactions that influence the pre-distortion of the cyclopentadiene ring into the envelope-like geometry of the transition state. nih.gov
Interactive Data Table: Methods for Stereochemical Control in Cyclopentane Synthesis
| Method | Key Features | Example/Mechanism | Relevant Citations |
| Chiral Catalysis in [3+2] Cycloaddition | Use of chiral Lewis acids or transition metal complexes to induce asymmetry. | A chiral Ti(salen) complex catalyzes the reaction of cyclopropyl ketones with alkenes, creating two contiguous stereocenters with high diastereo- and enantioselectivity. | rsc.org |
| Rhodium-Catalyzed Domino Reactions | A cascade of stereocontrolled reactions initiated by a rhodium carbene. | A sequence of ylide formation, sigmatropic rearrangement, oxy-Cope rearrangement, and ene reaction generates four new stereogenic centers with high stereoselectivity. | researchgate.net |
| Substituent-Directed Diels-Alder Reactions | Electronic nature of substituents on cyclopentadiene directs the facial selectivity of the cycloaddition. | Electron-withdrawing groups on cyclopentadiene lead to syn products, while electron-donating groups lead to anti products due to hyperconjugative effects. | nih.gov |
Pyrimidine Ring Synthesis and Fusion Strategies
The pyrimidine ring is a key component of the target molecule, and its synthesis and fusion to the cyclopentane ring can be achieved through several established methods.
Cyclocondensation Reactions for Pyrimidine Moiety
Cyclocondensation reactions are a common and versatile method for the synthesis of pyrimidine rings. nih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea derivative. researchgate.net For instance, β-keto esters can undergo cyclocondensation with amidines, a reaction that can be promoted by ultrasound irradiation, to form highly substituted 4-pyrimidinols. nih.gov
A variety of catalysts can be employed to facilitate these reactions. For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols proceeds through a sequence of condensation and dehydrogenation steps. nih.gov Similarly, pyrimidine derivatives can be synthesized from the reaction of acetyl acetone (B3395972) and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate. researchgate.net
The synthesis of fused pyrimidines can also be achieved through cyclocondensation. For example, 2-aminothiophene-3-carbonitrile (B183302) can react with acyl chlorides in the presence of an acid to yield thieno[2,3-d]pyrimidine-4-one derivatives. scielo.br
Interactive Data Table: Cyclocondensation Reactions for Pyrimidine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Relevant Citations |
| β-Keto esters and amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols | nih.gov |
| Amidines and alcohols | Iridium catalyst | Substituted pyrimidines | nih.gov |
| Acetyl acetone, benzaldehyde, and ammonium acetate | Heat | Substituted pyrimidines | researchgate.net |
| 2-Aminothiophene-3-carbonitrile and acyl chloride | Acid | Fused thieno[2,3-d]pyrimidines | scielo.br |
Cycloaddition Reactions for Pyrimidine Derivatives
Cycloaddition reactions provide another powerful avenue for the synthesis of the pyrimidine ring. chemrxiv.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. chemrxiv.org
A notable example is the [4+2] cycloaddition, or Diels-Alder reaction. Inverse electron-demand hetero-Diels-Alder reactions of 1,3,5-triazines with aldehydes or ketones, catalyzed by triflic acid, can yield highly functionalized pyrimidines. chemrxiv.org Copper-catalyzed tandem reactions involving the in situ generation of ketimines from alkynes and sulfonyl azides can also lead to pyrimidine derivatives through a [4+2] condensation. chemrxiv.org
Furthermore, NbCl₅-mediated intermolecular cycloadditions of alkynes with aryl nitriles have been shown to produce substituted pyrimidine derivatives with high yields and excellent chemo- and regioselectivity. nih.gov The reactions of 2,6-dichlorobenzonitrile (B3417380) oxide with various pyrimidine derivatives can also lead to cycloaddition products. nih.gov
Regioselective Synthesis of Fused Pyrimidines
When constructing fused heterocyclic systems, controlling the regiochemistry of the ring-forming reaction is crucial. Several strategies have been developed for the regioselective synthesis of fused pyrimidines.
One approach involves a three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils, catalyzed by FeCl₃·6H₂O under microwave irradiation, to provide regioselective pyrimidine-fused tetrahydropyridines. nih.govresearchgate.net
Transition-metal catalyzed cascade reactions are also effective. For example, a copper/silver-catalyzed coupling of 2-aminobenzimidazole, aldehydes, and alkynes leads to a propargylamine (B41283) intermediate that undergoes a regioselective 6-endo-dig cyclization to form highly functionalized imidazo[1,2-a]pyrimidines. nih.govnih.gov
Palladium-catalyzed C-H arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids allows for the regioselective introduction of aryl groups at the C6 position. chemrxiv.org The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. google.com
Interactive Data Table: Regioselective Synthesis of Fused Pyrimidines
| Reaction Type | Key Reagents/Catalysts | Product | Relevant Citations |
| Three-Component Reaction | α,β-Unsaturated aldehydes, cyclic 1,3-dicarbonyls, 6-aminouracils, FeCl₃·6H₂O, microwave | Pyrimidine-fused tetrahydropyridines | nih.govresearchgate.net |
| Cascade Coupling/Cyclization | 2-Aminobenzimidazole, aldehydes, alkynes, Cu/Ag catalyst | Imidazo[1,2-a]pyrimidines | nih.govnih.gov |
| Palladium-Catalyzed C-H Arylation | Pyrrolo[2,3-d]pyrimidines, arylboronic acids, Pd(OAc)₂, TEMPO | C6-arylated pyrrolo[2,3-d]pyrimidines | chemrxiv.org |
| Domino C-N Coupling/Hydroamination | Alkynylated uracils, anilines, Pd(OAc)₂, XPhos | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | google.com |
Convergent and Linear Synthesis Pathways for Cyclopropanih.govnih.govcyclopenta[1,2-d]pyrimidine
The assembly of a complex molecule like cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine can be approached through either a linear or a convergent synthesis. organic-chemistry.org
Optimization of Synthetic Routes and Reaction Conditions for Cyclopenta[d]pyrimidine and its Core Frameworks
A prevalent strategy for constructing fused pyrimidine derivatives involves the condensation of a suitable ketone with other reagents. organic-chemistry.org One flexible approach involves a two-step, one-pot procedure utilizing p-methoxybenzyl (PMB) as a nitrogen-protecting group. This method allows for the efficient synthesis of diverse N-vinyl tertiary enamides from ketones and acid chlorides, which then serve as precursors to the fused pyrimidine ring system. organic-chemistry.org The strategic use of the N-PMB group facilitates the construction of a broad range of these enamide starting materials. organic-chemistry.org This method is advantageous as it circumvents the need for challenging vinyl bromides or iodides and transition-metal catalysts. organic-chemistry.org The reaction conditions are generally mild and demonstrate tolerance to a variety of functional groups, leading to highly functionalized pyrimidines in good to excellent yields. organic-chemistry.org
Another common method for pyrimidine ring synthesis is the cyclocondensation reaction. For instance, α,β-unsaturated ketones can be condensed with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov The optimization of this reaction involves heating at approximately 118°C for an extended period, often up to 96 hours, to drive the reaction to completion. nih.gov The yields of these reactions are moderate, ranging from 14-65%, and purification is typically achieved through column chromatography, preparative thin-layer chromatography, or recrystallization. nih.gov
The synthesis of octahydro-1H-cyclopenta[d]pyrimidine derivatives has been achieved through the reaction of 1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]pyrimidine with primary amines and formaldehyde. acs.orgnih.gov This reaction leads to the regioselective synthesis of various nitromethylene derivatives. acs.orgnih.gov
Intramolecular radical additions present a powerful method for the construction of both carbocyclic and heterocyclic ring systems. nih.gov The pyridazinone ring system, for example, can serve as a scaffold for the diastereoselective preparation of cis-fused cyclopenta-pyridazinones through a 5-exo radical cyclization approach. nih.gov This strategy has been successfully employed to prepare functionalized aza-spirocycles. nih.gov
A summary of representative reaction conditions for the synthesis of cyclopenta[d]pyrimidine analogues is presented in the table below.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Ketone, Acid Chloride, PMB-amine, Nitrile | One-pot, two-step procedure | Tetrasubstituted saturated fused pyrimidines | organic-chemistry.org |
| α,β-Unsaturated Ketone, 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | Glacial acetic acid, 118°C, 96 h | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
| 1-((5-Chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]pyrimidine, Primary Amine, Formaldehyde | Not specified | Octahydro-1H-cyclopenta[d]pyrimidine derivatives | acs.orgnih.gov |
| Pyridazinone derivatives | HSnBu₃, Azo-bis-cyclohexylnitrile (ACN), Toluene, reflux | cis-Fused cyclopenta-pyridazinones | nih.gov |
Table 1. Optimized Reaction Conditions for the Synthesis of Cyclopenta[d]pyrimidine Analogues.
The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the cyclopenta[d]pyrimidine core. The optimization of these routes, through careful selection of reagents and reaction conditions, allows for the synthesis of a diverse array of derivatives for further study.
Reaction Mechanisms and Chemical Reactivity of Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine Derivatives
Reactivity Profile of the Fused Cyclopropane (B1198618) Ring
The defining feature of the cyclopropa organicreactions.orgrcsi.sciencecyclopenta[1,2-d]pyrimidine system is the fused cyclopropane ring. The significant angle and torsional strain inherent in the three-membered ring (approximately 27 kcal/mol) makes it susceptible to a variety of ring-opening reactions, as this process releases the stored strain energy. nih.govlibretexts.org The fusion to the cyclopentane (B165970) ring introduces additional strain and conformational constraints, which can influence the regioselectivity of ring-opening and subsequent rearrangements.
Ring-Opening Reactions of Cyclopropane Moieties
The high p-character of the C-C bonds in the cyclopropane ring allows it to react with both electrophiles and nucleophiles, often leading to 1,3-difunctionalized products. These reactions typically proceed via cleavage of one of the cyclopropyl (B3062369) C-C bonds.
Electrophilic and Acid-Catalyzed Opening: Acids can protonate a C-C bond of the cyclopropane ring, leading to a corner-protonated cyclopropane intermediate which then opens to form a carbocation. This carbocation is subsequently trapped by a nucleophile. In donor-acceptor (D-A) cyclopropanes, which are electronically analogous to the potential reactivity of this fused system, Lewis acids are commonly used to promote ring-opening by coordinating to an acceptor group, which polarizes and weakens the adjacent C-C bond. acs.org
Radical and Thermal Opening: The cyclopropane ring can also be opened under radical conditions. nih.gov For instance, the addition of a radical species to the ring can induce homolytic cleavage, generating a 1,3-distal radical that can participate in further reactions. nih.gov Thermally induced ring-opening is also a characteristic reaction, particularly in systems that can rearrange to more stable structures. rsc.org
Table 1: General Conditions for Ring-Opening of Substituted Cyclopropanes
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Electrophilic Halochalcogenation | Chalcogenyl Halides (e.g., PhSCl) | 1,3-Halo-chalcogenyl Alkanes | acs.org |
| Acid-Catalyzed Rearrangement | Brønsted or Lewis Acids (e.g., Yb(OTf)₃) | Fused Cyclopentenes | digitellinc.com |
| Radical-Mediated Opening | Radical Initiators (e.g., Ag(II)/K₂S₂O₈) | Functionalized Ketones | nih.gov |
Rearrangements Involving the Cyclopropane Ring
The strain energy of the cyclopropane ring serves as a powerful driving force for various molecular rearrangements, often leading to the formation of five-membered rings.
Vinylcyclopropane-Cyclopentene Rearrangement: One of the most significant rearrangements is the thermal or Lewis acid-catalyzed isomerization of a vinylcyclopropane (B126155) to a cyclopentene (B43876). organicreactions.orgdigitellinc.com Should a double bond be present or be introduced into the cyclopentane ring of the title compound (forming a vinylcyclopropane substructure), this rearrangement would be a highly probable reaction pathway. rsc.orgdigitellinc.com The reaction typically proceeds through a diradical intermediate, although concerted pathways are also possible. organicreactions.org
Carbene Rearrangements: The decomposition of tosylhydrazones derived from cyclopropyl ketones can generate cyclopropyl carbenes. These highly reactive intermediates can undergo ring expansion to yield cyclobutenes. researchgate.net This suggests that if a carbonyl group were present on the cyclopropane ring of the title compound, similar carbene-mediated rearrangements could be initiated.
Transformations within the Cyclopentane Substructure
The cyclopentane ring acts as a structural bridge, connecting the reactive cyclopropane with the heterocyclic pyrimidine (B1678525). While cyclopentane itself is relatively stable, its reactivity in this fused system is significantly influenced by the adjacent rings. libretexts.org The fusion to the strained cyclopropane ring and the electron-withdrawing pyrimidine ring activates the cyclopentane moiety for specific transformations.
Research on related 6,7-dihydro-1H-cyclopenta[d]pyrimidine systems shows that the carbon atoms of the cyclopentane ring, particularly the C7 position adjacent to the pyrimidine, are susceptible to functionalization. For example, bromination can occur at this position, and the resulting bromo-derivative can be converted to various 7-thio derivatives. nih.gov This suggests that the α-carbons of the cyclopentane ring in the title compound are activated sites for both radical and ionic reactions.
Furthermore, intramolecular cyclization reactions involving the cyclopentane ring are a common strategy for building complex polycyclic systems. acs.orgbaranlab.org For instance, appropriately substituted 1,3-cyclopentanediones can undergo intramolecular Michael additions to form new fused rings. acs.org
Table 2: Representative Transformations on the Cyclopentane Ring of Fused Pyrimidines
| Starting Material | Reagents/Conditions | Transformation | Product | Reference |
|---|---|---|---|---|
| 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | N-Bromosuccinimide, Acetic Acid | Bromination at C7 | 7-Bromo-cyclopenta[d]pyrimidine derivative | nih.gov |
| 7-Bromo-cyclopenta[d]pyrimidine derivative | Thiourea | Nucleophilic Substitution | 7-Thio-cyclopenta[d]pyrimidine derivative | nih.gov |
Chemical Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring is classified as an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character profoundly influences its reactivity, making it resistant to electrophilic attack but susceptible to nucleophilic substitution.
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly when a good leaving group (such as a halide) is present on the ring. The two nitrogen atoms withdraw electron density, activating the ring carbons (especially at positions 2, 4, and 6) towards attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an activated carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. Studies on related fused pyrimidine systems, such as thieno[3,2-d]pyrimidines, demonstrate that SNAr reactions are a robust method for introducing various substituents. mdpi.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The positions most susceptible to attack are C4 and C6, followed by C2. Position 5 is generally unreactive towards nucleophiles.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult. The nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. Furthermore, electrophiles may coordinate with the lone pair electrons on the nitrogen atoms, leading to the formation of a pyridinium-like cation which is even more deactivated.
Despite this, electrophilic substitution can be achieved under specific conditions, typically requiring harsh reagents or the presence of strong electron-donating (activating) groups on the ring. When substitution does occur, it happens preferentially at the C5 position. acs.orgresearchgate.net This is because the C5 position is the most electron-rich (or least electron-deficient) carbon in the ring, as it is meta to both nitrogen atoms. Common activating groups include hydroxyl (-OH), amino (-NH₂), and alkoxy (-OR) groups. Reactions such as nitration, sulfonation, and halogenation have been reported for activated pyrimidine derivatives. acs.org
Table 3: General Reactivity of the Pyrimidine Ring
| Reaction Type | Position(s) of Reactivity | Conditions/Reactivity | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | Favorable, especially with leaving groups (e.g., -Cl, -Br). | mdpi.com |
| Electrophilic Aromatic Substitution (EAS) | C5 | Unfavorable, requires harsh conditions or strong activating groups. | acs.orgresearchgate.net |
| Reaction with Organometallics | C2, C4, C6 | Can occur, leading to addition or substitution. | researchgate.net |
Functionalization Strategies for the Pyrimidine Moiety
Specific methods for the functionalization of the pyrimidine portion of Cyclopropa researchgate.netnih.govcyclopenta[1,2-d]pyrimidine have not been reported. In general, pyrimidine rings can be functionalized through various methods, including electrophilic substitution (often requiring activating groups), nucleophilic substitution (particularly on halopyrimidines), and metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netnih.gov The application of these strategies to the target molecule would need to contend with the potential reactivity of the strained cyclopropane ring under the required reaction conditions.
Inter-Ring Transformations and Cascade Reactions in Cycloproparesearchgate.netmdpi.comcyclopenta[1,2-d]pyrimidine Systems
There are no documented examples of inter-ring transformations or cascade reactions involving the Cyclopropa researchgate.netnih.govcyclopenta[1,2-d]pyrimidine system. Cascade reactions, which involve a series of intramolecular transformations, are powerful tools in the synthesis of complex fused heterocycles. researchgate.netmdpi.comrsc.org For the title compound, one could envision cascade sequences initiated by the ring-opening of the cyclopropane, which could then trigger cyclizations or rearrangements involving the cyclopentane and pyrimidine rings. However, such pathways are purely hypothetical at this stage.
Mechanistic Elucidation Studies (e.g., kinetic isotope effects, intermediate trapping)
No mechanistic studies, such as the determination of kinetic isotope effects or the trapping of reaction intermediates, have been performed on reactions involving Cyclopropa researchgate.netnih.govcyclopenta[1,2-d]pyrimidine.
Kinetic Isotope Effects (KIEs): The KIE is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org For instance, a primary KIE would be expected in reactions where a C-H bond at a specific position is broken in the rate-determining step. In the context of the title compound, KIE studies could, in the future, elucidate the mechanisms of potential functionalization or rearrangement reactions.
Intermediate Trapping: This technique involves using a trapping agent to intercept and identify short-lived reaction intermediates, thereby providing evidence for a proposed reaction pathway. youtube.com For hypothetical reactions of Cyclopropa researchgate.netnih.govcyclopenta[1,2-d]pyrimidine, such as a ring-opening to form a zwitterionic or diradical intermediate, trapping experiments would be crucial for confirming the nature of these transient species.
Structure Activity Relationship Sar Studies and Molecular Design for Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine Analogues
Design Principles for Cyclopropanih.govnih.govcyclopenta[1,2-d]pyrimidine-Based Scaffolds
The design of analogues based on the cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine scaffold is guided by several key principles derived from its distinct structural components: the fused cyclopropane (B1198618) ring, the cyclopentane (B165970) ring, and the pyrimidine (B1678525) core.
Cyclopropane-Induced Conformational Rigidity: The fusion of a cyclopropane ring introduces significant conformational constraints. nih.gov This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity. researchgate.net The defined three-dimensional structure of the cyclopropane ring can also orient substituents in specific vectors, allowing for precise interactions with a target's binding site. nih.gov
Modulation of Physicochemical Properties: The cyclopropane ring is known to influence a molecule's properties. It can increase the fraction of sp3-hybridized carbons, which is often correlated with improved solubility and metabolic stability. researchgate.net The fusion of the cyclopropane to the cyclopentane ring is expected to create a strained system that may influence the electronic properties and reactivity of the pyrimidine ring.
The Pyrimidine Core as a Hub for Interactions: The pyrimidine ring is a common feature in many biologically active molecules and offers multiple points for modification. The nitrogen atoms can act as hydrogen bond acceptors, while the carbon atoms can be substituted with a variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties. nih.gov In many pyrimidine-based inhibitors, this core serves as an anchor within the binding site of a target protein.
Systematic Chemical Modifications and their Influence on Biological Interactions
Systematic chemical modifications of the cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine scaffold would be essential to develop a comprehensive SAR. Based on analogous fused pyrimidine systems, modifications would likely focus on several key positions. For instance, in related pyrrolo[3,2-d]pyrimidine-based microtubule targeting agents, the introduction of a methyl group at a specific position on the pyrrole (B145914) ring (analogous to a position on the cyclopentane ring in our scaffold) led to a significant increase in potency. nih.gov
Below is a hypothetical data table illustrating potential SAR exploration based on modifications of a generic cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine scaffold, drawing parallels from known pyrimidine-based inhibitors. nih.gov
Table 1: Hypothetical SAR of Cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine Analogues
| Compound ID | R1 (Pyrimidine C2) | R2 (Pyrimidine C4) | R3 (Cyclopenta) | Target Inhibition IC50 (nM) |
|---|---|---|---|---|
| CPCP-1 | H | NH-Ph | H | 500 |
| CPCP-2 | CH3 | NH-Ph | H | 250 |
| CPCP-3 | H | NH-(4-MeO-Ph) | H | 100 |
| CPCP-4 | H | NH-Ph | 6-Me | 450 |
| CPCP-5 | CH3 | NH-(4-MeO-Ph) | H | 50 |
| CPCP-6 | H | N(Me)-Ph | H | >1000 |
This data is illustrative and based on general principles of medicinal chemistry.
From this hypothetical data, we can infer several SAR trends:
Substitution at C2: Introduction of a small alkyl group like methyl at the C2 position of the pyrimidine ring (CPCP-2 vs. CPCP-1) may lead to a modest increase in potency.
Substitution at C4: The nature of the substituent at the C4 position is often critical for activity. Modification of the phenylamino (B1219803) group, for example with an electron-donating methoxy (B1213986) group (CPCP-3 vs. CPCP-1), could significantly enhance potency, suggesting a key interaction in this region of the binding site. Methylation of the amine linker (CPCP-6) could be detrimental, possibly due to steric hindrance or loss of a hydrogen bond donor.
Bioisosteric Replacement Strategies within the Cyclopropanih.govnih.govcyclopenta[1,2-d]pyrimidine Framework
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties. spirochem.com For the cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine scaffold, several bioisosteric replacement strategies could be envisioned. nih.gov
Cyclopropane Ring Bioisosteres: While the cyclopropane ring is a key feature, it could be replaced with other small rings like an oxirane or an aziridine (B145994) to introduce heteroatoms that could act as additional interaction points or modulate solubility. However, this would also significantly alter the electronics and potential metabolic stability of the ring system.
Substituent Bioisosteres: More commonly, bioisosteric replacements would be applied to the substituents on the pyrimidine ring. For example, a phenyl group could be replaced by a thiophene (B33073) or a pyridine (B92270) to alter polarity and explore additional interactions. acs.org A methoxy group could be replaced with a fluorine or a small alkyl group to fine-tune electronic effects and metabolic stability.
The following table illustrates potential bioisosteric replacements for a hypothetical active analogue.
Table 2: Potential Bioisosteric Replacements
| Original Group | Potential Bioisostere | Rationale |
|---|---|---|
| Phenyl | Thiophene, Pyridine | Modulate electronics, introduce H-bond acceptors. |
| Methoxy | Hydroxyl, Difluoromethyl | Alter metabolic stability, modulate H-bonding. |
| Carboxylic Acid | Tetrazole | Improve metabolic stability, retain acidic pKa. |
This table provides examples of common bioisosteric replacements in medicinal chemistry.
Conformational Analysis and its Role in Ligand-Target Interactions
The rigid nature of the cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine scaffold makes conformational analysis a critical aspect of understanding its interaction with biological targets. The fusion of the three rings significantly restricts the number of accessible conformations, which can be a double-edged sword. While it can pre-organize the molecule into a bioactive conformation, it can also prevent it from adopting the necessary shape to fit into a binding pocket.
Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be invaluable in determining the preferred 3D shape of these molecules. Understanding the spatial arrangement of substituents is key to designing compounds that can form optimal interactions with a target protein. For instance, studies on related fused pyrimidines have shown that the dihedral angle between the fused ring system and a substituted aromatic ring can be a crucial determinant of biological activity. nih.gov The cyclopropane ring's fusion would further lock this conformation, potentially enhancing potency if the resulting geometry is favorable.
Scaffold Hopping and Lead Optimization from Cyclopropanih.govnih.govcyclopenta[1,2-d]pyrimidine
Scaffold hopping is a lead optimization strategy that involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity. nih.gov If a cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine analogue were identified as a promising hit, scaffold hopping could be employed to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or new intellectual property.
Starting from a cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine lead, one could envision several scaffold hops:
Ring System Isomers: Rearranging the fusion of the rings could lead to novel scaffolds. For example, a cyclopropa nih.govnih.govcyclopenta[1,2-b]pyrazine would maintain the same atoms but with a different arrangement, potentially leading to altered properties.
Replacing the Cyclopentane Ring: The cyclopentane ring could be replaced with other five- or six-membered rings, such as a tetrahydrofuran, a pyrrolidine, or a cyclohexane. This would alter the size and polarity of the scaffold.
Fragment-Based Hopping: One could deconstruct the lead into its key pharmacophoric elements (e.g., hydrogen bond donors/acceptors, hydrophobic regions) and then use computational methods to search for new scaffolds that can present these features in a similar spatial arrangement.
Lead optimization would also involve more subtle modifications to a promising cyclopropa nih.govnih.govcyclopenta[1,2-d]pyrimidine scaffold. This could include fine-tuning the substituents to maximize target engagement, improve metabolic stability, and enhance solubility. For example, in the optimization of other pyrimidine-based microtubule inhibitors, systematic modifications of substituents led to compounds with nanomolar potency and in vivo efficacy. nih.govcsuohio.edu
Biological Activity and Mechanistic Explorations of Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine
Exploration of Molecular Targets and Pathways
The therapeutic potential of the cyclopenta[d]pyrimidine scaffold and its analogs is underscored by their interaction with a diverse range of molecular targets crucial to various disease pathologies. Research into these fused pyrimidine (B1678525) systems has identified several key proteins and pathways that are modulated by these compounds, suggesting broad applicability in drug discovery.
Key molecular targets identified for derivatives of related fused pyrimidine scaffolds include:
Protein Kinases: This family of enzymes is a prominent target. Novel 2-amino-4-pyrazolecyclopentylpyrimidines have been developed as potent inhibitors of Insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a key player in cancer cell proliferation nih.gov. Additionally, molecular docking studies suggest that related tricyclic thieno[3,2-d]pyrimidines may inhibit Cyclin-dependent kinases (CDKs), disrupting the cell cycle process in tumor cells mdpi.com. The Discoidin Domain Receptor 2 (DDR2), another tyrosine kinase, has also been identified as a potential target for pyrrolo[2,3-d]pyrimidine derivatives mdpi.com.
Phosphodiesterase 10A (PDE10A): A cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one derivative has been identified as a significant inhibitor of PDE10A, an enzyme considered a therapeutic target for several neurodegenerative disorders rsc.org.
Cyclooxygenase (COX) Enzymes: Certain pyrimidine derivatives have demonstrated high selectivity as inhibitors of COX-2, an enzyme implicated in inflammation and pain nih.govnih.gov.
Detoxification Enzymes: Pyrimidine derivatives have been shown to inhibit enzymes involved in cellular detoxification and resistance to chemotherapy, such as Glutathione Reductase (GR) and Glutathione S-transferase (GST) juniperpublishers.comjournalagent.com.
Microtubules: Substituted 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines have been designed as microtubule targeting agents that interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, a validated strategy in cancer therapy nih.gov.
Table 1: Molecular Targets of Fused Pyrimidine Scaffolds
| Molecular Target | Derivative Scaffold | Potential Therapeutic Area |
|---|---|---|
| IGF-1R | Cyclopentyl-pyrimidine | Cancer |
| PDE10A | Cyclopenta nih.govnih.govthieno[2,3-d]pyrimidine | Neurodegenerative Disorders |
| COX-2 | Pyrimidine | Inflammation |
| Glutathione Reductase (GR) | Pyrimidine | Cancer |
| Glutathione S-transferase (GST) | Pyrimidine | Cancer |
| Microtubules (Colchicine Site) | Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine | Cancer |
Enzyme Inhibition Mechanisms by Cyclopropanih.govmdpi.comcyclopenta[1,2-d]pyrimidine Derivatives
The therapeutic effects of cyclopenta[d]pyrimidine derivatives are often rooted in their ability to inhibit specific enzymes. The nature of this inhibition can vary, leading to different pharmacological outcomes.
Reversible Inhibition Studies (Competitive, Uncompetitive, Mixed)
Many pyrimidine-based compounds function as reversible inhibitors. Studies on the inhibition of glutathione-related enzymes have provided specific mechanistic details. For instance, several pyrimidine derivatives were found to exhibit a noncompetitive inhibition effect on the enzyme Glutathione S-transferase (GST) journalagent.com. Similarly, 4-amino-2,6-dichloropyrimidine was shown to be a noncompetitive inhibitor of Glutathione Reductase (GR) juniperpublishers.com.
The potency of this reversible inhibition is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
A cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one derivative showed significant inhibitory activity against PDE10A with an IC50 of 1.60 μM rsc.org.
Optimized cyclopentyl-pyrimidine analogues demonstrated potent inhibition of IGF-1R with IC50 values as low as 10 nM and 20 nM nih.gov.
For Glutathione Reductase, Ki values for various pyrimidine inhibitors ranged from 0.979 μM to 2.984 μM juniperpublishers.com.
Against Glutathione S-transferase, pyrimidine derivatives showed potent inhibition with Ki values in the nanomolar range, with the most effective compound having a Ki of 0.047 ± 0.0015 µM journalagent.com.
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
| Enzyme | Derivative/Scaffold | Inhibition Value (IC50/Ki) | Type of Inhibition |
|---|---|---|---|
| PDE10A | Cyclopenta nih.govnih.govthieno[2,3-d]pyrimidine | 1.60 μM (IC50) | Not Specified |
| IGF-1R | Cyclopentyl-pyrimidine | 10 nM - 20 nM (IC50) | Not Specified |
| Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | 0.979 μM (Ki) | Noncompetitive |
| Glutathione S-transferase (GST) | 4-amino-2-chloropyrimidine | 0.047 µM (Ki) | Noncompetitive |
Irreversible and Mechanism-Based Inhibition
Information regarding irreversible or mechanism-based inhibition by cyclopenta[d]pyrimidine derivatives is not extensively covered in the current body of literature. This mode of action involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to permanent inactivation.
Allosteric Modulation
Allosteric modulation, where a compound binds to a site on the enzyme distinct from the active site to modify its activity, has not been explicitly detailed for cyclopenta[d]pyrimidine derivatives in the available research. However, the finding of noncompetitive inhibition for enzymes like GR and GST implies binding to a site other than the substrate active site, which is a characteristic of allosteric interaction juniperpublishers.comjournalagent.com.
Receptor Binding Studies and Ligand-Receptor Interactions
In silico and experimental binding studies have been crucial in elucidating how fused pyrimidine derivatives interact with their protein targets at a molecular level.
Molecular docking studies of a potent PDE10A inhibitor with a cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one scaffold revealed key interactions within the enzyme's active site. The inhibitor was found to form three hydrogen bonds with the amino acid residues ASN226, THR187, and ASP228. Furthermore, it established two aromatic interactions with TYR78 and PHE283, which are critical for its inhibitory activity rsc.org.
For microtubule-targeting agents based on the tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine scaffold, docking studies showed that these molecules fit into the colchicine binding site of tubulin. The concave structure of the scaffold overlapped well with parts of the colchicine molecule. The binding was stabilized by hydrophobic interactions with residues such as Leuβ246, Alaβ248, and Metβ257, while the pyrimidine nitrogen and amino substituents formed water-mediated hydrogen bonds nih.gov.
In addition to enzyme and protein receptors, some pyrimidine analogues have been studied for their ability to bind to nucleic acids. Absorption spectroscopy has shown that certain pyrimidine derivatives have a high potential for DNA binding, with one compound exhibiting an intrinsic binding constant value of 2.64 × 10^4 M⁻¹ mdpi.com.
Modulation of Key Biological Processes by Cyclopropanih.govmdpi.comcyclopenta[1,2-d]pyrimidine Scaffolds
The interactions of cyclopenta[d]pyrimidine derivatives with their molecular targets translate into the modulation of complex biological processes, forming the basis of their therapeutic potential.
Anticancer and Anti-proliferative Activity: This is one of the most widely reported activities for fused pyrimidine scaffolds. By inhibiting targets like IGF-1R, CDKs, and microtubule polymerization, these compounds can halt cell cycle progression and induce apoptosis in cancer cells nih.govmdpi.comnih.gov. Derivatives have shown efficacy against a wide panel of human cancer cell lines, including those for leukemia, melanoma, lung, colon, breast, and prostate cancer nih.govmdpi.com. Pyrimidine analogues are also established as antimetabolites that interfere with DNA and RNA synthesis in cancer therapy nih.gov.
Antiviral Activity: Pyrimidine-based structures have demonstrated significant potential as antiviral agents. Notably, derivatives of the related pyrimido[4,5-d]pyrimidine scaffold, particularly those with a cyclopropylamino group, have shown remarkable efficacy against human coronavirus 229E (HCoV-229E) mdpi.com. A broader review of pyrimidine compounds reveals activity against a wide range of viruses, including influenza, herpes, dengue, hepatitis B and C, and HIV nih.govresearchgate.net.
Anti-inflammatory and Antioxidant Effects: The selective inhibition of the COX-2 enzyme by pyrimidine derivatives directly links this scaffold to anti-inflammatory activity nih.govnih.gov. In addition to inhibiting pro-inflammatory enzymes, some derivatives have been shown to reduce levels of reactive oxygen species (ROS), confirming their antioxidant properties nih.gov.
Insecticidal Activity: Certain derivatives, specifically of octahydro-1H-cyclopenta[d]pyrimidine, have been synthesized and shown to possess moderate insecticidal activities against agricultural pests like Aphis craccivora nih.gov.
Table 3: Modulation of Key Biological Processes by Fused Pyrimidine Scaffolds
| Biological Process | Scaffold/Derivative Class | Observed Effect |
|---|---|---|
| Cancer Cell Proliferation | Cyclopentyl-pyrimidine, Thieno[3,2-d]pyrimidine | Inhibition of cell growth, cell cycle arrest, apoptosis |
| Viral Replication | Pyrimido[4,5-d]pyrimidine | Inhibition of human coronavirus 229E |
| Inflammation | Pyrimidine | Selective inhibition of COX-2, reduction of ROS |
No Publicly Available Research on the Biological Activity of Cyclopropa acs.orgnih.govcyclopenta[1,2-d]pyrimidine
Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on the biological activity or chemical biology applications of the compound "Cyclopropa acs.orgnih.govcyclopenta[1,2-d]pyrimidine." This indicates that the compound is likely a novel chemical entity that has not yet been synthesized or, if it has, its biological properties have not been reported in publicly accessible literature.
While there is no data on the specific fused ring system requested, an examination of its core components—the cyclopenta[d]pyrimidine and cyclopropane (B1198618) moieties—provides some context on the potential areas of interest for future research should this compound be synthesized and studied.
Context from Related Chemical Scaffolds:
Cyclopenta[d]pyrimidine Derivatives:
The cyclopenta[d]pyrimidine core structure has been explored in medicinal chemistry. Research on certain derivatives has indicated some biological potential. For instance, a study focused on octahydro-1H-cyclopenta[d]pyrimidine derivatives revealed that some of these compounds exhibit moderate insecticidal activity against the cowpea aphid (Aphis craccivora). Another publication from 1973 described the synthesis and pharmacological activities of 2,4-dioxo-1,2,3,4,6,7-hexahydro-5H-cyclopenta(d)pyrimidine derivatives, although specific details of their activity are limited in readily available sources. These examples suggest that the cyclopenta[d]pyrimidine scaffold can serve as a template for biologically active molecules.
Cyclopropane-Containing Heterocycles and Nucleosides:
The cyclopropane ring is a valuable structural motif in drug design. It is often incorporated into molecules to introduce conformational rigidity, improve metabolic stability, and fine-tune electronic properties.
In the context of pyrimidine-containing molecules, particularly nucleoside analogs, the fusion of a cyclopropane ring is a known strategy to create conformationally "locked" structures. The goal is often to mimic the specific three-dimensional shape (sugar pucker) that natural nucleosides adopt when they bind to enzymes, such as viral polymerases or kinases.
Several research groups have synthesized cyclopropyl-fused carbocyclic nucleosides. For example, various thymine and guanine-containing nucleosides built on a bicyclo[4.1.0]heptane (cyclopropyl-fused cyclohexane) scaffold have been synthesized and tested for their affinity for viral thymidine kinases. While some affinity was observed for the herpes simplex virus thymidine kinase, significant antiviral activity was not reported for these specific compounds. In other studies on cyclopropyl-fused carbocyclic nucleosides, the resulting compounds were often found to have low or no antiviral activity in the assays conducted.
These findings highlight a common challenge in drug discovery: while a rational design strategy (like conformational restriction with a cyclopropane ring) is sound, it does not always translate to the desired biological effect. The precise geometry and electronic properties of the final molecule are critical for effective interaction with a biological target.
Due to the absence of any published research on "Cyclopropa acs.orgnih.govcyclopenta[1,2-d]pyrimidine," the detailed article on its biological activity and chemical biology applications as requested cannot be generated. The compound remains a subject for future discovery and investigation within the scientific community.
Advanced Research Methodologies and Future Perspectives for Cyclopropa 1 2 Cyclopenta 1,2 D Pyrimidine Chemistry
High-Throughput Synthesis and Screening of Cycloproparsc.orgnih.govcyclopenta[1,2-d]pyrimidine Libraries
The generation of molecular diversity is fundamental to the discovery of novel bioactive agents. High-throughput synthesis (HTS) and screening offer a powerful paradigm for rapidly exploring the chemical space around the Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine core.
High-Throughput Synthesis: The development of a robust synthetic route amenable to parallel synthesis is the first critical step. Methodologies such as multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step, could be pivotal for creating a library of derivatives. researchgate.net By systematically varying the starting materials, a large number of analogs can be generated efficiently. Solid-phase synthesis, where molecules are built upon a resin support, offers another avenue, facilitating purification and automation. This approach has been successfully used to generate large libraries of other heterocyclic compounds, such as cyclic peptides. nih.govnih.gov The application of flow chemistry could further enhance synthesis by enabling continuous production and reducing waste. numberanalytics.com
A hypothetical library of Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine derivatives could be designed to probe structure-activity relationships (SAR) by modifying key positions on the heterocyclic core.
Interactive Data Table: Hypothetical Library of Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine Derivatives
| Position of Variation | R1 Group | R2 Group | R3 Group | Synthetic Strategy |
| Pyrimidine (B1678525) Ring | -H | -NH2 | -Cl | MCR / Solid-Phase |
| Cyclopenta Ring | -CH3 | -Phenyl | -OH | MCR / Solid-Phase |
| Cyclopropa Ring | -H | -Br | -COOEt | MCR / Solid-Phase |
High-Throughput Screening: Once synthesized, these libraries can be subjected to high-throughput screening against a multitude of biological targets. upenn.edu Screening can be performed either with the compounds attached to the synthesis resin (on-bead screening) or after they have been cleaved into solution (in-solution screening). nih.gov This allows for the rapid identification of "hits"—compounds that exhibit a desired biological activity. For instance, libraries could be screened for antibacterial, antiviral, or anticancer properties, given the known activities of many pyrimidine-based heterocycles. nih.goveurekaselect.com
Application of Automation and Artificial Intelligence in Cycloproparsc.orgnih.govcyclopenta[1,2-d]pyrimidine Research
The integration of automation and artificial intelligence (AI) is revolutionizing chemical research, from synthesis planning to predicting biological activity. rsc.orgtbzmed.ac.ir These technologies are poised to dramatically accelerate the investigation of novel scaffolds like Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine.
Computer-Aided Synthesis Planning (CASP): AI-driven tools can analyze the complex structure of a target Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine derivative and propose viable synthetic routes by working backward from the target molecule (retrosynthesis). researchgate.netnih.gov These programs are trained on vast databases of known chemical reactions and can suggest novel or non-intuitive pathways that might be overlooked by human chemists. nih.gov
Predictive Modeling: Machine learning (ML) models can be developed to predict the properties of virtual Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine derivatives before they are ever synthesized. This includes predicting physicochemical properties, potential biological targets, and even potential toxicity. This in silico analysis helps prioritize which compounds to synthesize, saving significant time and resources in the design-make-test-analyze (DMTA) cycle of drug discovery. researchgate.netnih.gov
Automated Synthesis Platforms: The ultimate integration involves coupling AI-driven synthesis planning with robotic platforms. nih.gov An AI could design a synthetic route, which is then executed by an automated synthesis robot with minimal human intervention. While still an emerging technology, such closed-loop systems represent the future of chemical synthesis and could be applied to produce Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine analogs on demand. nih.gov
Interactive Data Table: Role of AI in Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine Research
| Research Phase | AI/Automation Application | Potential Impact |
| Design | Predictive modeling of bioactivity and properties. | Prioritization of high-potential synthetic targets. |
| Make | Computer-Aided Synthesis Planning (CASP). | Identification of efficient and novel synthetic routes. |
| Automated synthesis platforms. | Rapid, on-demand synthesis with high reproducibility. | |
| Test | Image analysis for high-content screening assays. | Automated analysis of screening results. |
| Analyze | ML models for Structure-Activity Relationship (SAR). | Faster elucidation of the rules governing bioactivity. |
Integration of Multi-Omics Data in Understanding Biological Effects
To understand how a compound like Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine affects a biological system, a holistic approach is necessary. Multi-omics data integration, which combines information from different molecular levels (genomics, transcriptomics, proteomics, metabolomics), provides a comprehensive view of a compound's biological impact. fiveable.menih.gov
This systems biology approach can reveal the mechanism of action of a bioactive Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine derivative by showing how it alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). nih.govresearchgate.net This integrated analysis can identify the specific cellular pathways a compound modulates, uncover potential off-target effects, and help discover biomarkers that could predict which cells or patients might respond to the compound. nih.govnih.gov Network analysis tools are then used to visualize and interpret these complex, multi-layered datasets, revealing the intricate web of interactions affected by the compound. fiveable.meresearchgate.net
Interactive Data Table: Multi-Omics Layers for Biological Characterization
| Omics Layer | Data Generated | Biological Questions Addressed |
| Transcriptomics | mRNA expression levels | Which genes are up- or down-regulated by the compound? |
| Proteomics | Protein abundance and modifications | Which protein levels change? What signaling pathways are activated? |
| Metabolomics | Levels of small molecule metabolites | How does the compound alter cellular metabolism? |
| Integrated Analysis | Combined network models | What is the compound's mechanism of action? What are its primary and secondary targets? |
Development of Cycloproparsc.orgnih.govcyclopenta[1,2-d]pyrimidine as Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The unique structure of Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine makes it an attractive candidate for development into a novel class of biological probes. The strained cyclopropane (B1198618) ring, in particular, could be exploited for bioorthogonal chemistry.
Cyclopropenes, which are structurally related, have emerged as valuable reagents for "click chemistry" reactions that can be performed in living systems without interfering with native biological processes. researchgate.net These reactions are used to attach fluorescent tags or other reporters to biomolecules. researchgate.net Derivatives of Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine could potentially be designed to participate in similar bioorthogonal ligation reactions. By functionalizing the core scaffold with a reactive handle, it could be used to label specific proteins or other macromolecules within a cell, allowing for their visualization and study in a native environment.
Unexplored Reactivity and Potential Applications of Cycloproparsc.orgnih.govcyclopenta[1,2-d]pyrimidine
The fusion of a highly strained three-membered ring to a larger heterocyclic system imparts unique chemical properties that are ripe for exploration. The inherent ring strain of the cyclopropane moiety can serve as a latent source of reactivity, potentially enabling novel chemical transformations.
Unexplored Reactivity: The chemistry of this scaffold is largely uncharted territory. It is conceivable that under specific conditions (e.g., thermal, photochemical, or catalytic), the cyclopropane ring could undergo selective ring-opening reactions. This could provide access to new, more complex heterocyclic systems that would be difficult to synthesize through other means. The electronic nature of the pyrimidine ring could influence the regioselectivity of these transformations, leading to predictable and useful chemical outcomes. Such ring-opening strategies present challenges, including the potential for unforeseen side reactions or product mixtures. rsc.org
Potential Applications: The pyrimidine core is a well-established pharmacophore found in numerous approved drugs. nih.gov The addition of the strained, rigid cyclopropa-fused ring system introduces a novel three-dimensional geometry that could lead to highly specific interactions with biological targets. Based on the known activities of related heterocycles, potential applications for derivatives of Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine could include:
Anticancer Agents: Many pyrimidine derivatives function as inhibitors of kinases or other enzymes critical for cancer cell proliferation. nih.gov
Antimicrobial Agents: The unique scaffold could inhibit essential pathways in bacteria or viruses that are not targeted by existing drugs. eurekaselect.com
Materials Science: The rigid, planar nature of the core structure could be exploited in the development of novel organic electronic materials. numberanalytics.com
Challenges and Opportunities in the Field of Strained Heterocyclic Scaffolds
The exploration of strained heterocyclic scaffolds like Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine is both challenging and rich with opportunity.
The primary challenges stem from the synthesis and handling of these high-energy molecules. numberanalytics.com Synthetic routes must be carefully designed to manage the inherent ring strain without leading to premature decomposition or rearrangement. rsc.org Predicting the reactivity can be difficult, and reactions may lead to unexpected cascade pathways or product mixtures. rsc.org Furthermore, characterizing these complex structures requires advanced analytical techniques. numberanalytics.com
Despite these hurdles, the opportunities are significant. Strained rings provide access to unique regions of chemical space and can result in compounds with novel three-dimensional shapes that are highly sought after in drug discovery. The inherent reactivity can be harnessed to create molecular diversity and develop new synthetic methodologies. Ultimately, the exploration of scaffolds like Cyclopropa rsc.orgnih.govcyclopenta[1,2-d]pyrimidine pushes the boundaries of synthetic chemistry and holds the potential to deliver molecules with unprecedented functions and applications. nih.govnumberanalytics.com
Interactive Data Table: Summary of Challenges and Opportunities
| Category | Specific Points |
| Challenges | - Difficulty in synthesizing strained ring systems with high yields. |
| - Potential for unforeseen cascade reactions and low stability. rsc.org | |
| - Complexity in structural characterization and analysis. numberanalytics.com | |
| Opportunities | - Access to novel 3D chemical scaffolds for drug discovery. |
| - Inherent reactivity can be harnessed for novel transformations. | |
| - Potential for unique biological activities due to novel structures. nih.gov | |
| - Driving the development of new, more efficient synthetic methods. numberanalytics.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
